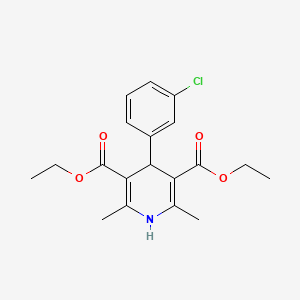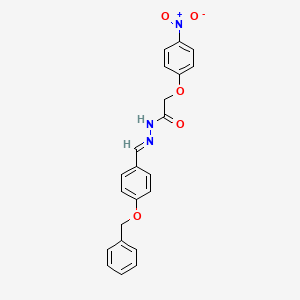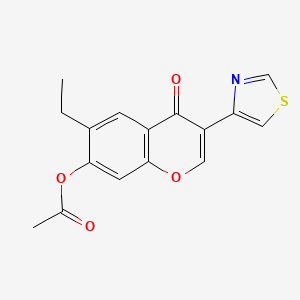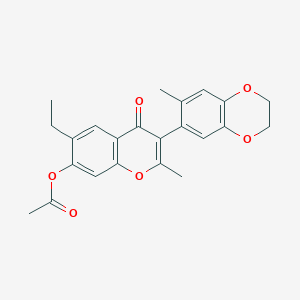![molecular formula C17H25N3O4 B11986405 N-[(3-nitrophenyl)(pentanamido)methyl]pentanamide](/img/structure/B11986405.png)
N-[(3-nitrophenyl)(pentanamido)methyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE is a synthetic organic compound with the molecular formula C17H25N3O4 and a molecular weight of 335.406 g/mol It is characterized by the presence of a nitrophenyl group, a pentanoylamino group, and a pentanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE typically involves the reaction of 3-nitrobenzaldehyde with pentanoyl chloride in the presence of a suitable base, such as triethylamine, to form an intermediate. This intermediate is then reacted with pentanamide under controlled conditions to yield the final product . The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pentanoylamino and pentanamide moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4-DIMETHYLAMINOPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
- N-((4-METHOXYPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
- N-((4-BROMOPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
- N-((4-FLUOROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
Uniqueness
N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H25N3O4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-[(3-nitrophenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C17H25N3O4/c1-3-5-10-15(21)18-17(19-16(22)11-6-4-2)13-8-7-9-14(12-13)20(23)24/h7-9,12,17H,3-6,10-11H2,1-2H3,(H,18,21)(H,19,22) |
InChI-Schlüssel |
NKLFLNMOMLOMCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11986348.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11986355.png)
methyl]benzamide](/img/structure/B11986358.png)

![Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11986364.png)

![N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide](/img/structure/B11986379.png)
![Isopropyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11986394.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986397.png)
![8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11986404.png)
![9-Chloro-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986421.png)
